Demethyl Benzydamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBUAEBLTYVPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724550 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39860-97-4 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Demethyl Benzydamine Hydrochloride

An In-Depth Technical Guide to the Chemical Properties of Demethyl Benzydamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical properties of this compound (N-Desmethyl Benzydamine HCl), a principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine Hydrochloride. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's structure, physicochemical characteristics, metabolic formation, and analytical characterization. By synthesizing data from spectroscopic, chromatographic, and metabolic studies, this guide serves as a critical resource for understanding the behavior of this molecule in both biological and analytical contexts. Key experimental protocols and data are presented to facilitate further research and application.

Introduction: The Significance of a Primary Metabolite

Demethyl Benzydamine is the primary N-demethylated metabolite of Benzydamine, a widely used topical NSAID known for its local anesthetic, analgesic, and anti-inflammatory properties.[1][2] Unlike its parent compound, which has been extensively studied, Demethyl Benzydamine presents a unique profile. The metabolic conversion, occurring primarily in the liver, is a crucial aspect of Benzydamine's pharmacokinetics and toxicology.[3][4] This process is mediated by cytochrome P450 (P450) enzymes, specifically CYP2D6.[5] Understanding the chemical properties of this metabolite is paramount for a complete comprehension of Benzydamine's in vivo activity, duration of action, and potential drug-drug interactions. This guide elucidates the core chemical characteristics that define this compound.

Chemical Identity and Structure Elucidation

Accurate identification is the foundation of all chemical and pharmacological investigation. This compound is systematically identified by its unique chemical descriptors.

Nomenclature and Identifiers

The compound is known by several names, reflecting its structure and origin as a metabolite. Its unambiguous identification is ensured by standardized chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | 3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine;hydrochloride | [6] |

| CAS Number | 39860-97-4 | [2][6][7] |

| Molecular Formula | C₁₈H₂₂ClN₃O | [2][6][7] |

| Molecular Weight | 331.84 g/mol | [2][6][8] |

| Synonyms | N-Methyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine HCl; 1-Benzyl-3-(3-methylaminopropoxy)-1H-indazole Monohydrochloride; Nor-Benzydamine | [2][6][9] |

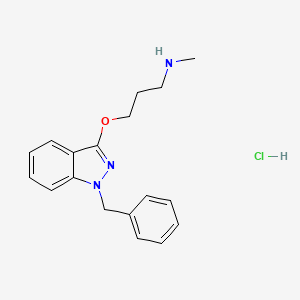

Structural Features

The core structure consists of a 1-benzyl-1H-indazole moiety linked via an ether to a 3-(methylamino)propane chain. The removal of one methyl group from the tertiary amine of the parent Benzydamine to form a secondary amine is the key structural difference. This modification significantly impacts the molecule's polarity and basicity.

Caption: Chemical structure of this compound.

Physicochemical Properties

The conversion from a tertiary to a secondary amine induces notable changes in physicochemical properties, influencing solubility, membrane permeability, and receptor binding.

Solubility Profile

While specific quantitative solubility data for Demethyl Benzydamine HCl is sparse in public literature, its properties can be inferred from its structure and data available for the parent compound. Benzydamine HCl is soluble in water, ethanol, and chloroform.[10][11] Demethylation to a secondary amine is expected to increase the molecule's polarity and capacity for hydrogen bonding. Consequently, Demethyl Benzydamine HCl is predicted to have comparable or slightly enhanced aqueous solubility compared to Benzydamine HCl, while its lipophilicity is reduced.[8]

| Property | Benzydamine HCl | Demethyl Benzydamine HCl (Predicted/Inferred) | Rationale for Inference |

| Appearance | White to off-white crystalline powder | White to off-white solid | Structural similarity |

| Melting Point | ~160 °C | Likely similar, may vary | Removal of a methyl group has a minor effect on crystal lattice energy |

| Aqueous Solubility | Soluble | Soluble, potentially higher | Increased polarity and H-bond donor capability of the secondary amine |

| Lipophilicity (LogP) | Higher | Lower | Loss of a nonpolar methyl group reduces overall lipophilicity[8] |

Stability and Degradation Profile

For any metabolite study, understanding chemical stability is crucial for accurate quantification in biological matrices. Benzydamine HCl has been shown to be stable under neutral and alkaline conditions but may degrade under strong acidic, oxidative, and photolytic stress.[12][13] The primary degradation products often involve the indazole ring or the side chain. Demethyl Benzydamine is expected to follow a similar degradation pattern. The secondary amine group, however, may be more susceptible to certain oxidative reactions compared to the tertiary amine of the parent drug. A comprehensive stability analysis, as outlined below, is essential.

Protocol: Forced Degradation Study

-

Preparation: Prepare solutions of Demethyl Benzydamine HCl (~1 mg/mL) in various media: 0.1 M HCl, 0.1 M NaOH, water, and 3% H₂O₂.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate solutions at 60°C for 24-48 hours.

-

Oxidation: Treat with H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the solid powder and an aqueous solution at 80°C for 48 hours.

-

Photolytic: Expose an aqueous solution to UV light (254 nm) and white light for 7 days.

-

-

Analysis: At specified time points, neutralize the samples and analyze by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the remaining parent compound and detect degradation products.[13]

Synthesis and Formation

While Demethyl Benzydamine HCl is primarily of interest as a metabolite, understanding its formation is critical.

Metabolic Pathway: Hepatic N-Demethylation

The primary route of Demethyl Benzydamine formation is through the hepatic metabolism of Benzydamine.[1] This biotransformation is a classic Phase I metabolic reaction.

-

Enzymatic System: The N-demethylation is catalyzed by the cytochrome P450 mixed-function oxidase system.[3]

-

Specific Isozyme: Studies have identified CYP2D6 as a key enzyme responsible for this specific metabolic step.[5]

-

Cofactors: The reaction requires NADPH as a cofactor.[5]

-

Mechanism: The process involves the oxidation of the methyl group, leading to an unstable carbinolamine intermediate that spontaneously decomposes, releasing formaldehyde and the secondary amine (Demethyl Benzydamine).

This pathway competes with N-oxygenation, which is catalyzed by flavin-containing monooxygenases (FMOs) and produces Benzydamine N-oxide, another major metabolite.[3][5]

Caption: Competing metabolic pathways of Benzydamine.

Potential Synthetic Routes

While not widely published, a potential laboratory synthesis could involve adapting known procedures for Benzydamine. A plausible approach would be to react 1-benzyl-1H-indazol-3-ol with a protected 3-(methylamino)propyl halide, followed by deprotection. Alternatively, a direct synthesis could utilize N-methyl-3-chloropropylamine in the final alkylation step instead of its dimethylated counterpart.[14]

Analytical Characterization

Robust analytical methods are essential for the quantification and identification of Demethyl Benzydamine in research and clinical settings.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a definitive tool for structural confirmation. Key expected signals for Demethyl Benzydamine HCl in a solvent like DMSO-d₆ would include aromatic protons from the benzyl and indazole rings, aliphatic protons from the propoxy chain, and a characteristic singlet for the N-methyl group. The NH proton of the secondary amine would likely appear as a broad signal.[8]

-

Mass Spectrometry (MS): LC-MS/MS is the gold standard for sensitive and specific detection in biological fluids.[8] Under electrospray ionization (ESI) in positive mode, Demethyl Benzydamine would show a prominent protonated molecular ion [M+H]⁺ at m/z 310.19. Tandem MS (MS/MS) fragmentation would yield characteristic product ions resulting from the cleavage of the propoxy side chain and benzyl group, allowing for unambiguous identification.

-

UV-Vis Spectroscopy: Like its parent compound, Demethyl Benzydamine is expected to exhibit a UV absorption maximum around 307 nm, characteristic of the indazole chromophore.[15] This property is useful for detection in HPLC analysis.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the most common technique for separating and quantifying Demethyl Benzydamine from its parent drug and other metabolites.[12][16]

Protocol: Reverse-Phase HPLC for Quantification

-

Instrumentation: HPLC system with a UV or PDA detector and a C18 column (e.g., 4.6 × 150 mm, 5 µm).[8]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer) and an organic modifier like acetonitrile or methanol. A typical ratio might be 70:30 (v/v) Acetonitrile/0.1% TFA.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 307 nm.[15]

-

Sample Preparation: Biological samples (plasma, urine) typically require protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. The resulting supernatant can be injected directly or after evaporation and reconstitution in the mobile phase.

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations. An internal standard (e.g., a deuterated analog like Demethyl Benzydamine-d3) is highly recommended to correct for extraction variability and matrix effects, especially when using LC-MS/MS.[8]

Caption: General workflow for HPLC analysis of Demethyl Benzydamine.

Chemical Reactivity and Biological Significance

The primary chemical reactivity of interest revolves around the secondary amine, which can undergo reactions typical of its class, such as acylation and further alkylation.

From a biological standpoint, the conversion to Demethyl Benzydamine is significant. While it retains partial anti-inflammatory activity, the change in lipophilicity and structure alters its pharmacokinetic profile compared to the parent drug.[8] Its reduced lipophilicity may decrease its volume of distribution and potentially lead to faster renal clearance. A thorough characterization of its pharmacological and toxicological profile is essential for a complete safety assessment of Benzydamine.

Conclusion

This compound, as the principal N-demethylated metabolite of Benzydamine, possesses a distinct chemical identity shaped by the loss of a single methyl group. This structural change modifies its physicochemical properties, notably increasing polarity and reducing lipophilicity, which in turn influences its analytical behavior and pharmacokinetic profile. Its formation via CYP2D6-mediated metabolism is a key event in the biotransformation of Benzydamine. The analytical protocols outlined in this guide, particularly those employing HPLC and mass spectrometry, provide a robust framework for its accurate quantification and identification. A comprehensive understanding of the chemical properties of Demethyl Benzydamine is indispensable for advanced research in drug metabolism, pharmacokinetics, and the overall safety evaluation of its parent compound.

References

- Benchchem. Demethyl Benzydamine-d3 Hydrochloride | 1246817-08-2.

- Taniguchi-Takizawa, T., Shimizu, M., Kume, T., & Yamazaki, H. (2015). Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans. Drug Metabolism and Pharmacokinetics.

- Cattaneo, D., & Gringeri, R. (2018). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research.

-

PubChem. This compound | C18H22ClN3O | CID 57369682. Available from: [Link]

-

Taniguchi-Takizawa, T., et al. (2015). Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans. PubMed. Available from: [Link]

-

Köppel, C., & Tenczer, J. (1985). Metabolism of benzydamine. Arzneimittelforschung. Available from: [Link]

-

Andersen, J. V., & Gundel, J. (1988). Pharmacokinetics of benzydamine. PubMed. Available from: [Link]

-

Smith, D. A., et al. (2006). Biotransformation of benzydamine by microsomes and precision-cut slices prepared from cattle liver. PubMed. Available from: [Link]

-

Ziegler, J. B. (2002). Pharmacology of benzydamine. PubMed. Available from: [Link]

-

Ziegler, J. B. (2002). Pharmacology of benzydamine. ResearchGate. Available from: [Link]

-

PubChem. Benzydamine Hydrochloride | C19H24ClN3O | CID 65464. Available from: [Link]

-

Ito, K., Furukawa, H., & Tanaka, H. (1971). Metabolism of Benzydamine Hydrochloride. J-Stage. Available from: [Link]

-

PubChem. Benzydamine | C19H23N3O | CID 12555. Available from: [Link]

-

Probes & Drugs. BENZYDAMINE (PD009138). Available from: [Link]

-

Chorna, O., et al. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871). Available from: [Link]

-

Chornyi, V., et al. (2019). SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE, METHYLPARABEN AND PEPPERMINT OIL IN A SPRAY DOSAGE FORM BY GAS CHROMATO. Semantic Scholar. Available from: [Link]

-

Cherniy, S., Gureeva, S., & Georgiyants, V. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. Available from: [Link]

-

Cherniy, S., Gureeva, S., & Georgiyants, V. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. Available from: [Link]

- Google Patents. CN105884687A - Preparation method of 5-benzyl benzydamine.

-

Chorna, O., et al. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ResearchGate. Available from: [Link]

-

Oprea, L., et al. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. MDPI. Available from: [Link]

- Google Patents. CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B.

-

Gopinath, K., & Subba Rao, M. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Jetir.Org. Available from: [Link]

-

SpectraBase. Benzydamine - Optional[MS (GC)] - Spectrum. Available from: [Link]

Sources

- 1. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 2. scbt.com [scbt.com]

- 3. sci-hub.box [sci-hub.box]

- 4. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C18H22ClN3O | CID 57369682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. benchchem.com [benchchem.com]

- 9. Biotransformation of benzydamine by microsomes and precision-cut slices prepared from cattle liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzydamine Hydrochloride - LKT Labs [lktlabs.com]

- 11. journals.uran.ua [journals.uran.ua]

- 12. scispace.com [scispace.com]

- 13. jetir.org [jetir.org]

- 14. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

Synthesis and structural elucidation of Demethyl Benzydamine Hydrochloride

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of Demethyl Benzydamine Hydrochloride

Abstract

Demethyl Benzydamine, the principal N-demethylated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, is a compound of significant interest in pharmaceutical research.[1][2] Its importance lies in its role in the pharmacokinetic and metabolic profiling of the parent drug and its use as a critical reference standard for impurity analysis in drug manufacturing and quality control.[3][4] This guide provides a comprehensive, technically-grounded overview of a proposed synthetic route to this compound and the subsequent analytical methodologies required for its complete structural elucidation and characterization. The narrative emphasizes the rationale behind experimental choices, providing a self-validating framework for researchers, medicinal chemists, and drug development professionals.

Introduction

Overview of Benzydamine

Benzydamine, chemically known as 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole, is a locally-acting NSAID with analgesic and local anesthetic properties.[5][6] Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, Benzydamine's mechanism involves the inhibition of pro-inflammatory cytokines, making it effective for treating inflammatory conditions of the mouth and throat.[4][5] Its unique structure, featuring an indazole core and a tertiary amine side chain, dictates its metabolic fate.[6]

Demethyl Benzydamine: The Primary Metabolite

In vivo, Benzydamine undergoes hepatic N-demethylation, a common metabolic pathway for tertiary amines, to form its primary metabolite, Demethyl Benzydamine (or N-desmethyl benzydamine).[1][7][8] This biotransformation converts the tertiary amine to a secondary amine, which alters the compound's lipophilicity and pharmacokinetic profile while retaining partial anti-inflammatory activity.[1][9] The synthesis and isolation of high-purity this compound are essential for:

-

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Benzydamine.

-

Impurity Profiling: To identify and quantify this metabolite as a potential impurity in the bulk drug substance, as mandated by regulatory bodies.[3][4]

-

Pharmacological Research: To evaluate the specific biological activity of the metabolite itself.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Data | Reference(s) |

| Chemical Name | 3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine;hydrochloride | [10] |

| Synonyms | N-Desmethyl Benzydamine HCl, 1-Benzyl-3-(3-methylaminopropoxy)-1H-indazole Monohydrochloride | [1][10] |

| CAS Number | 39860-97-4 | [1][2][] |

| Molecular Formula | C₁₈H₂₂ClN₃O | [1][2][10] |

| Molecular Weight | 331.84 g/mol | [1][2][10] |

Synthetic Strategy and Rationale

The synthesis of this compound can be approached via two primary retrosynthetic pathways. The chosen strategy hinges on the availability of starting materials and the desired control over the reaction.

-

Route A: Post-Synthesis N-Demethylation: This route involves the initial synthesis of the parent drug, Benzydamine, followed by a selective chemical N-demethylation. This is often the preferred method in a research setting where the parent drug is readily available and the goal is to mimic a metabolic transformation.

-

Route B: Direct Synthesis: This approach utilizes a demethylated side-chain precursor, 3-chloro-N-methylpropan-1-amine, which is then coupled with the 1-benzyl-1H-indazol-3-ol core. This can be more efficient for large-scale synthesis if the precursor is commercially accessible.

For this guide, we will focus on Route A , as it provides an excellent case study in targeted chemical modification of a drug molecule and is a widely applicable strategy for producing drug metabolites.[9][12] The chemical logic involves leveraging established N-dealkylation reactions that are known to be efficient for tertiary amines.[13]

Caption: Proposed synthetic workflow for Demethyl Benzydamine HCl via N-demethylation.

Experimental Protocols

Synthesis of Benzydamine (Starting Material)

The synthesis of Benzydamine is well-established.[14] A typical procedure involves the O-alkylation of 1-benzyl-1H-indazol-3-ol with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol.[15] The product is then isolated and purified before proceeding to the demethylation step.

Proposed Synthesis of Demethyl Benzydamine via N-Demethylation

This protocol is based on the highly reliable von Braun N-demethylation reaction using a chloroformate reagent.[9][13] The procedure involves two main steps: carbamate formation and subsequent hydrolysis.

Protocol:

-

Carbamate Formation:

-

Dissolve Benzydamine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add α-chloroethyl chloroformate (ACE-Cl) (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Causality: The tertiary amine nitrogen attacks the electrophilic carbonyl carbon of ACE-Cl. The resulting intermediate collapses, expelling a stable chloride ion and forming a carbamate, while one of the methyl groups is transferred to the chloroethyl moiety. This selectivity is a hallmark of the reaction's utility.[9]

-

-

Hydrolysis (Methanolysis) of the Carbamate Intermediate:

-

Once the initial reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the crude carbamate residue in anhydrous methanol.

-

Heat the methanolic solution to reflux for 2-4 hours. This step cleaves the carbamate, yielding the desired secondary amine hydrochloride.

-

Causality: Methanol acts as a nucleophile to cleave the carbamate ester, which readily decomposes to release carbon dioxide, methyl chloride, and the protonated secondary amine (Demethyl Benzydamine), directly yielding the hydrochloride salt.[9]

-

-

Work-up and Purification:

-

After methanolysis, cool the solution and remove the methanol under reduced pressure.

-

The resulting crude solid is this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether or ethanol/ethyl acetate) to obtain the final product with high purity.

-

Dry the purified crystals under vacuum.

-

Structural Elucidation and Characterization

A multi-technique analytical approach is required to unambiguously confirm the structure and purity of the synthesized this compound.

Caption: Integrated analytical workflow for structural elucidation.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography is used to determine the purity of the final compound and to separate it from any unreacted starting material or by-products.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate).

-

Detection: UV detector at a wavelength where the indazole chromophore absorbs strongly (e.g., ~307 nm).[16]

-

Validation: The chromatogram should show a single major peak corresponding to the product. Purity is calculated based on the relative peak area.

-

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule.

-

Expected Result: The mass spectrum should exhibit a prominent peak for the protonated molecular ion [M+H]⁺ of the free base.

-

Benzydamine Free Base (C₁₉H₂₃N₃O): Calculated m/z = 310.1914 [M+H]⁺.

-

Demethyl Benzydamine Free Base (C₁₈H₂₁N₃O): Calculated m/z = 296.1757 [M+H]⁺.

-

-

Trustworthiness: The observed mass should be within a narrow tolerance (e.g., <5 ppm) of the calculated exact mass, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The key to confirming successful demethylation is comparing the spectrum to that of the Benzydamine starting material.[17][18]

| Proton Signal | Benzydamine (Parent) Expected Shift (δ ppm) | Demethyl Benzydamine (Product) Expected Shift (δ ppm) | Rationale for Change |

| Aromatic Protons | ~7.0-7.8 (m, 9H) | ~7.0-7.8 (m, 9H) | Unchanged benzyl and indazole protons. |

| -N-CH₂ -Ph | ~5.5 (s, 2H) | ~5.5 (s, 2H) | Unchanged benzyl group. |

| -O-CH₂ - | ~4.5 (t, 2H) | ~4.5 (t, 2H) | Unchanged propoxy ether linkage. |

| -N(CH₃ )₂ | ~2.2 (s, 6H) | Signal Absent | Key Indicator: Disappearance of the dimethylamino singlet. |

| -NH (CH₃ ) | Signal Absent | ~2.4 (s, 3H) | Key Indicator: Appearance of a new singlet for the single N-methyl group. |

| -NH - | Signal Absent | Broad singlet (variable) | Key Indicator: Appearance of the secondary amine proton, often exchangeable. |

| Propoxy Chain Protons | Multiplets | Multiplets | Minor shifts expected due to the change from tertiary to secondary amine. |

-

¹³C NMR: Will confirm the presence of 18 carbons instead of 19, with the disappearance of one of the N-methyl carbon signals.

-

2D NMR (COSY, HSQC): Can be used for unambiguous assignment of all proton and carbon signals, providing definitive proof of the connectivity within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

-

Expected Peaks:

-

~3200-3400 cm⁻¹ (broad): Appearance of an N-H stretching band, confirming the presence of the secondary amine. This band would be absent in the Benzydamine starting material.

-

~2800-3100 cm⁻¹: C-H stretching from aromatic and aliphatic groups.

-

~1600, 1450 cm⁻¹: C=C stretching from the aromatic rings.

-

~1250 cm⁻¹: C-O stretching from the ether linkage.

-

Conclusion

This guide outlines a robust and logical pathway for the synthesis and structural confirmation of this compound. By employing a standard N-demethylation reaction on the readily available Benzydamine parent compound, the target metabolite can be produced efficiently. The subsequent analytical workflow, integrating chromatography (HPLC) with spectroscopic methods (MS, NMR, and IR), provides a self-validating system to confirm the identity, structure, and purity of the final product. This comprehensive approach ensures that the synthesized material is a reliable standard for use in advanced pharmaceutical research, metabolic studies, and quality control applications.

References

-

Köppel, C., & Tenczer, J. (1985). Metabolism of benzydamine. Arzneimittelforschung, 35(3), 634-635. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65464, Benzydamine Hydrochloride. Retrieved from [Link]

-

SynThink. (n.d.). Benzydamine EP Impurities and USP Related Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of BNZ interacting with Fe³⁺. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12555, Benzydamine. Retrieved from [Link]

-

Probes & Drugs. (n.d.). BENZYDAMINE. Retrieved from [Link]

-

Tillekeratne, L. M. V., & Sajith, A. M. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2996. Retrieved from [Link]

-

Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(8), 2126. Retrieved from [Link]

-

Veeprho. (n.d.). Benzydamine Impurities and Related Compound. Retrieved from [Link]

-

Runti, C., & Baiocchi, L. (1985). The chemistry of benzydamine. International Journal of Tissue Reactions, 7(3), 175-186. Retrieved from [Link]

- Google Patents. (2016). CN105884687A - Preparation method of 5-benzyl benzydamine.

- Google Patents. (2021). CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B.

-

MDPI Encyclopedia. (2021). Metabolic N-Dealkylation and N-Oxidation. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) N-Dealkylation of Amines. Retrieved from [Link]

-

Chorna, O., Kolisnyk, T., & Hotsko, M. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, 6(34), 30-37. Retrieved from [Link]

-

J-Stage. (n.d.). Metabolism of Benzydamine Hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzydamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzydamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2015). Crystal Structure of Benzydamine Hydrochloride Salt. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57369682, this compound. Retrieved from [Link]

-

ResearchGate. (2006). (PDF) N-Demethylation of Alkaloids. Retrieved from [Link]

-

O'Cathail, C. M., & O'Sullivan, D. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. Pharmaceuticals, 16(4), 589. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of benzydamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of benzydamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. Retrieved from [Link]

-

Catanese, B., Lagana, A., Marino, A., Picollo, R., & Rotatori, M. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Pharmacological Research Communications, 18(4), 385-403. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). MeSH Browser - Benzydamine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. veeprho.com [veeprho.com]

- 5. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]

- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C18H22ClN3O | CID 57369682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The chemistry of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]

- 16. researchgate.net [researchgate.net]

- 17. Benzydamine hydrochloride(132-69-4) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

Demethyl Benzydamine: A Technical Guide to Its Biological Activity and Therapeutic Potential

Foreword: Unveiling the Therapeutic Promise of a Key Metabolite

For researchers and drug development professionals, the journey from a parent compound to its metabolites is often as crucial as the discovery of the initial molecule itself. Metabolites can exhibit unique pharmacological profiles, offering new therapeutic avenues or explaining the broader activity of the parent drug. This technical guide focuses on Demethyl Benzydamine, the primary metabolite of the well-established non-steroidal anti-inflammatory drug (NSAID), Benzydamine. While Benzydamine has a long history of clinical use for its analgesic and anti-inflammatory properties, its metabolite, Demethyl Benzydamine, remains less characterized. This document serves as an in-depth exploration of the known biological activities of Demethyl Benzydamine and provides a comprehensive framework for its further investigation as a potential therapeutic agent. Drawing upon the extensive knowledge of its parent compound, this guide offers field-proven insights and detailed experimental protocols to empower researchers to unlock the full therapeutic potential of Demethyl Benzydamine.

Demethyl Benzydamine: An Introduction to the Primary Metabolite

Demethyl Benzydamine is formed in the body through the hepatic N-demethylation of Benzydamine. This metabolic process, primarily catalyzed by cytochrome P450 enzymes, results in a molecule with altered physicochemical properties, most notably reduced lipophilicity, which in turn affects its pharmacokinetic profile.[1] While it is known to retain partial anti-inflammatory activity, a detailed understanding of its distinct pharmacological character is still emerging.

Table 1: Comparative Physicochemical Properties of Benzydamine and Demethyl Benzydamine

| Property | Benzydamine | Demethyl Benzydamine | Reference |

| Molecular Formula | C19H23N3O | C18H21N3O | |

| Molecular Weight | 309.4 g/mol | 295.38 g/mol | |

| Metabolic Pathway | - | N-demethylation of Benzydamine | [2][3] |

| Key Structural Difference | N,N-dimethylpropyl group | N-methylpropyl group |

Unraveling the Mechanism of Action: A Focus on Anti-Inflammatory and Analgesic Effects

The biological activities of Demethyl Benzydamine are believed to mirror those of its parent compound, albeit with potential differences in potency and selectivity. The primary mechanisms of action are centered around the modulation of inflammatory pathways and the direct inhibition of neuronal signaling.

Inhibition of Pro-Inflammatory Mediators

Unlike traditional NSAIDs that are potent inhibitors of cyclooxygenase (COX) enzymes, Benzydamine is considered a weak inhibitor of both COX-1 and COX-2.[4][5] Its anti-inflammatory effects are more prominently attributed to its ability to suppress the production of pro-inflammatory cytokines.[4][6] It has been demonstrated that Benzydamine inhibits the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) from stimulated human peripheral blood cells.[6][7] In vitro studies have shown that Demethyl Benzydamine can reduce interleukin-6 (IL-6) levels in cultured human fibroblasts.

-

Cyclooxygenase (COX) Inhibition: While Benzydamine's inhibition of COX is weak, this pathway still contributes to its overall anti-inflammatory profile by reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5]

-

Cytokine Modulation: The primary anti-inflammatory mechanism is thought to be the downregulation of pro-inflammatory cytokines. Benzydamine has been shown to inhibit the production of TNF-α and IL-1β, without significantly affecting the levels of anti-inflammatory cytokines like IL-10.[4][6] This selective action suggests a more targeted immunomodulatory effect compared to broad-spectrum anti-inflammatory agents.

Modulation of Intracellular Signaling Pathways

The inhibition of cytokine production by Benzydamine is linked to its ability to interfere with key intracellular signaling cascades. Specifically, it has been shown to block the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38.[4][8][9] These pathways are crucial for the transcription and release of various inflammatory mediators. The nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is another likely target.[10][11]

Diagram 1: Proposed Inflammatory Signaling Pathway Inhibition by Demethyl Benzydamine

Caption: Proposed inhibition of MAPK and NF-κB signaling by Demethyl Benzydamine.

Analgesic Properties through Neuronal Membrane Stabilization

Beyond its anti-inflammatory effects, Benzydamine exhibits local anesthetic properties, which contribute significantly to its analgesic efficacy.[5] This is achieved through the stabilization of neuronal membranes, which is thought to involve the blockade of voltage-gated sodium channels.[4] This action reduces neuronal excitability and inhibits the transmission of pain signals.

Potential Therapeutic Targets

Based on its known and inferred biological activities, Demethyl Benzydamine presents several potential therapeutic targets for drug development:

-

Chronic Inflammatory Diseases: Its ability to modulate cytokine production, particularly TNF-α and IL-1β, makes it a candidate for diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

-

Neuropathic Pain: The mechanism of neuronal membrane stabilization suggests potential efficacy in treating neuropathic pain conditions, where neuronal hyperexcitability is a key pathological feature.

-

Oncology: The NF-κB and MAPK signaling pathways are also implicated in cancer cell proliferation and survival.[11] Therefore, Demethyl Benzydamine could be investigated for its potential as an adjunct in cancer therapy.

Experimental Workflows for Characterization

To fully elucidate the therapeutic potential of Demethyl Benzydamine, a series of well-defined in vitro and in vivo studies are necessary. The following protocols provide a robust framework for this investigation.

Diagram 2: Experimental Workflow for Demethyl Benzydamine Characterization

Sources

- 1. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 4. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the discovery and development of Benzydamine metabolites

An In-Depth Technical Guide to the Discovery and Development of Benzydamine Metabolites

Introduction: Beyond the Surface of a Topical NSAID

Benzydamine is a well-established non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile.[1][2] Unlike traditional aspirin-like NSAIDs, which primarily act by inhibiting cyclooxygenase (COX) enzymes, benzydamine's anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokine production and stabilization of cellular membranes, which also contributes to its local anesthetic and analgesic properties.[3][4] It is a weak base, distinguishing it from the acidic nature of most NSAIDs.[1] Formulated typically for topical application as a mouthwash, spray, or cream, it is used to treat painful inflammatory conditions of the mouth, throat, and musculoskeletal system.[1][4]

The clinical efficacy and safety of any drug are intrinsically linked to its metabolic fate within the body. For benzydamine, a comprehensive understanding of its metabolites has been crucial for characterizing its pharmacokinetic profile and ensuring its safe use. This guide provides a deep dive into the scientific journey of discovering, identifying, and characterizing the metabolites of benzydamine, offering researchers and drug development professionals a technical overview of the methodologies and findings that have shaped our current understanding.

Part 1: The Discovery and Identification of Key Benzydamine Metabolites

The metabolic journey of benzydamine primarily involves oxidation, dealkylation, and conjugation.[3][5][6] Early investigations using mass spectrometric techniques on urine samples from human volunteers revealed that a significant portion of the drug is metabolized before excretion.[7][8] While some studies suggest 50-65% of an oral dose can be excreted unchanged, the formation of several metabolites is a key feature of its disposition.[1][7]

The principal metabolic pathways identified are:

-

N-Oxidation: This is the most prominent metabolic route, leading to the formation of Benzydamine N-oxide , the major metabolite found in plasma and urine.[3][6][9][10][11]

-

N-Demethylation: This pathway results in metabolites such as monodesmethyl-benzydamine (Nor-BZ) and subsequently didesmethylbenzydamine .[7][12][13]

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene ring of the parent molecule creates hydroxybenzydamine .[7][8]

-

Side-Chain Cleavage: Elimination of the dimethylaminopropyl or benzyl groups represents another, less common, metabolic route.[7][8]

-

Conjugation: Metabolites, particularly didesmethylbenzydamine and hydroxybenzydamine, can be further processed through glucuronidation to form their respective glucuronides, facilitating their excretion.[7][8]

The discovery of these pathways was not merely an academic exercise; it highlighted the central role of specific enzyme families in benzydamine's clearance, primarily the Flavin-containing Monooxygenases (FMOs) and the Cytochrome P450 (P450) system.

Part 2: Core Methodologies for Metabolite Analysis

The elucidation of benzydamine's metabolic profile has been reliant on a suite of sophisticated analytical techniques. The choice of methodology is critical for achieving the required sensitivity, specificity, and structural confirmation.

Sample Preparation: Isolating Analytes from Complex Matrices

Effective isolation of benzydamine and its metabolites from biological fluids like plasma and urine is the foundational step for accurate analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine/Plasma

This protocol is a standard method for extracting weakly basic compounds like benzydamine.

-

Objective: To isolate benzydamine and its metabolites from endogenous interferences.

-

Methodology:

-

pH Adjustment: Adjust 1 mL of the biological sample (urine or plasma) to a basic pH (e.g., pH 9-10) using a suitable buffer or base like sodium hydroxide. This ensures benzydamine and its primary metabolites are in their un-ionized, lipid-soluble form.

-

Solvent Extraction: Add 5 mL of an immiscible organic solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).

-

Mixing: Vortex the mixture vigorously for 2-5 minutes to facilitate the transfer of analytes into the organic phase.

-

Phase Separation: Centrifuge the sample at 2000-3000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a small, known volume of the mobile phase used for the subsequent chromatographic analysis.

-

Analytical Separation and Detection

Chromatographic techniques are essential for separating the parent drug from its various metabolites, which often have similar chemical properties.

High-Performance Liquid Chromatography (HPLC) has been the cornerstone of benzydamine metabolite quantification.[10][14][15]

Protocol 2: Reversed-Phase HPLC with Fluorescence Detection

This method is particularly effective due to the native fluorescence of benzydamine and its N-oxide metabolite, providing high sensitivity.[15][16]

-

Objective: To separate and quantify benzydamine and benzydamine N-oxide in a prepared sample extract.

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier like acetonitrile or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: A fluorescence detector.

-

Excitation Wavelength: ~305 nm.

-

Emission Wavelength: ~360 nm.

-

-

-

Methodology:

-

System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a precise volume (e.g., 20 µL) of the reconstituted sample extract from Protocol 1.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all compounds of interest.

-

Quantification: Identify peaks based on the retention times of pure reference standards for benzydamine and benzydamine N-oxide. Quantify the concentrations by comparing the peak areas to a standard curve generated from known concentrations of the reference standards.

-

Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is indispensable for the definitive identification and structural elucidation of novel or unexpected metabolites.[7][13] LC-MS, for instance, was instrumental in identifying a BZ N+-glucuronide and other hydroxylated derivatives in cattle liver slice incubations for the first time.[13]

In Vitro Systems: Probing the Enzymatic Machinery

To understand the specific enzymes responsible for benzydamine's transformation, researchers utilize in vitro systems that isolate key components of the metabolic machinery.

Protocol 3: Differentiating FMO and P450 Activity in Human Liver Microsomes (HLM)

This protocol leverages the differential heat stability of FMO and P450 enzymes to determine their relative contributions. FMOs are known to be thermally labile, whereas P450s are more robust.[9][17]

-

Objective: To assess the roles of FMO and P450 enzymes in the formation of benzydamine N-oxide and Nor-benzydamine.

-

Materials: Human liver microsomes (HLM), NADPH regenerating system (NRS), benzydamine, phosphate buffer.

-

Methodology:

-

Prepare Two Sets of Incubations:

-

Set A (FMO & P450 Activity): In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL), NRS, and buffer. Pre-warm this mixture at 37°C for 3-5 minutes.

-

Set B (P450 Activity Only): In a separate tube, combine HLM and buffer without the NRS. Pre-incubate this mixture at 37°C or 45°C for 5-10 minutes to thermally inactivate the FMO enzymes.[12] After this heat inactivation step, cool the mixture and add the NRS.

-

-

Initiate Reaction: Start the metabolic reaction in both sets by adding benzydamine (e.g., to a final concentration of 10 µM).

-

Incubation: Incubate all tubes at 37°C for a specified time (e.g., 15-30 minutes).

-

Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the tubes to pellet the protein. Collect the supernatant for analysis by LC-MS/MS to quantify the formation of benzydamine N-oxide and Nor-benzydamine.

-

-

Interpretation of Results:

-

The amount of N-oxide formed in Set A represents the combined activity of FMOs and P450s.

-

The amount of N-oxide formed in Set B represents only the P450 contribution.

-

A significant reduction (>90%) in N-oxide formation in Set B compared to Set A confirms that FMOs are the primary catalysts for this reaction.[9][17]

-

Conversely, comparing Nor-benzydamine levels between the two sets will reveal the P450 dependency of the N-demethylation pathway.

-

Part 3: Charting the Metabolic Pathways

The integration of data from in vivo and in vitro studies allows for a comprehensive mapping of benzydamine's metabolic fate. The primary pathway is N-oxidation, with N-demethylation serving as a secondary route.

The Dominant Role of Flavin-Containing Monooxygenases (FMOs)

Research has unequivocally demonstrated that the N-oxidation of benzydamine to its major metabolite, benzydamine N-oxide, is predominantly mediated by the FMO enzyme system.[9][12] In vitro studies using recombinant human enzymes have pinpointed FMO1 and FMO3 as the most efficient catalysts for this reaction.[18][19] Given that FMO3 is the major form of the enzyme in the adult human liver, it is considered the principal contributor to the systemic clearance of benzydamine via this pathway.[9][16][18] This high specificity has led to the validation of benzydamine as a reliable in vitro and in vivo probe for assessing FMO3 activity.[16][18]

The Contribution of Cytochrome P450 (P450) Enzymes

While FMOs handle N-oxidation, the N-demethylation of benzydamine is catalyzed by P450 enzymes.[12] Specific inhibitor studies and experiments with recombinant enzymes have suggested that CYP2D6 is involved in this pathway.[12] Although this is a less significant clearance route compared to N-oxidation, it demonstrates the dual-enzyme system involved in benzydamine's overall metabolism. Interestingly, small quantities of benzydamine N-oxide can also be formed by several P450 isoforms (CYP1A1, 1A2, 2C19, 2D6, and 3A4), but their contribution is minimal compared to that of FMO3.[18][19]

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic transformations of benzydamine.

Caption: Primary metabolic pathways of Benzydamine.

Experimental Workflow Visualization

The logical flow for identifying the enzymes responsible for a specific metabolic pathway is outlined below.

Caption: Workflow for identifying metabolizing enzymes.

Part 4: Pharmacokinetic Profile and Clinical Significance

The metabolism of benzydamine has direct implications for its pharmacokinetic properties. Following oral administration, benzydamine is well-absorbed, reaching peak plasma concentrations relatively quickly, and then declining with a half-life of about 13 hours.[5][20] The drug has a high volume of distribution and a relatively low systemic clearance.[6]

Table 1: Pharmacokinetic Parameters of Oral Benzydamine

| Parameter | Value | Source |

| Time to Peak Plasma Conc. (Tmax) | ~1.5 - 3 hours | [6] |

| Plasma Half-Life (t½) | ~13 hours | [5][20] |

| Systemic Clearance (CL) | ~160 - 193 mL/min | [5][21] |

| Volume of Distribution (Vd) | ~110 - 213 Liters | [5][21] |

| Plasma Protein Binding | < 20% | [5][20] |

The main metabolite, benzydamine N-oxide, can be readily detected in plasma.[15] The metabolic profile is clinically significant for several reasons:

-

Safety: The primary metabolites are generally considered inactive, meaning the pharmacological effect is derived from the parent compound. Rapid conversion to inactive metabolites contributes to the drug's favorable safety profile, especially when used topically, where systemic absorption is low.[5][11]

-

Drug-Drug Interactions: Because benzydamine metabolism involves both FMO and P450 enzymes, there is a theoretical potential for drug-drug interactions with compounds that inhibit or induce these enzymes. However, given its primary use as a topical agent with low systemic exposure, the clinical risk is considered minimal.

-

Pharmacogenetics: The activity of FMO3 is known to be influenced by genetic polymorphisms. Patients with severe FMO3 deficiency show markedly reduced N-oxygenation capacity of benzydamine.[22] This highlights the potential for inter-individual variability in benzydamine clearance, although the clinical consequences of this for a topically applied drug are likely negligible.

Conclusion

The study of benzydamine's metabolism provides a clear example of modern drug development science, moving from initial in vivo observations to precise in vitro enzymatic and analytical characterization. The discovery of its metabolites, particularly the major N-oxide product, and the elucidation of the central role of the FMO3 enzyme have been critical. This knowledge underpins our understanding of its pharmacokinetic profile and reinforces its safety as a locally-acting NSAID. The use of benzydamine as a specific probe for FMO3 activity is a testament to the detailed research conducted and provides a valuable tool for broader drug metabolism studies. Future research may focus on further characterizing minor metabolic pathways and exploring the full clinical impact of pharmacogenetic variations in the enzymes responsible for its clearance.

References

-

Fisher, M. B., Yoon, K., Vaughn, M. L., Strelevitz, T. J., & Foti, R. S. (2002). Flavin-containing Monooxygenase Activity in Hepatocytes and Microsomes: In Vitro Characterization and in Vivo Scaling of Benzydamine Clearance. Drug Metabolism and Disposition, 30(10), 1087-1093. [Link]

-

Schoenwald, R. D., & Catanese, B. (1987). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 9(2), 93-7. [Link]

-

Baldock, G. A., Brodie, R. R., Chasseaud, L. F., Taylor, T., & Catanese, B. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Biopharmaceutics & Drug Disposition, 12(7), 481-492. [Link]

-

Fisher, M. B., Yoon, K., Vaughn, M. L., Strelevitz, T. J., & Foti, R. S. (2002). Flavin-Containing Monooxygenase Activity in Hepatocytes and Microsomes: In Vitro Characterization and In Vivo Scaling of Benzydamine Clearance. Drug Metabolism and Disposition. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic parameters of benzydamine in man. ResearchGate. [Link]

-

Narimatsu, S., Takamiya, M., Abe, M., et al. (2015). Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans. Drug Metabolism and Pharmacokinetics, 30(1), 64-69. [Link]

-

Schoenwald, R. D., Kumakura, T., & Catanese, B. (1987). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 9(2), 93-7. [Link]

-

ResearchGate. (n.d.). Flavin-Containing Monooxygenase Activity in Hepatocytes and Microsomes: In Vitro Characterization and In Vivo Scaling of Benzydamine Clearance. ResearchGate. [Link]

-

Sereda, G., & Sereda, A. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 13, 49. [Link]

-

Ripp, S. L., Itoh, S., & Philpot, R. M. (1999). In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms. British Journal of Clinical Pharmacology, 48(5), 737-746. [Link]

-

Sereda, G., & Sereda, A. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 13, 49. [Link]

-

Ripp, S. L., Itoh, S., & Philpot, R. M. (1999). In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms. British Journal of Clinical Pharmacology, 48(5), 737-746. [Link]

-

Köppel, C., & Tenczer, J. (1985). Metabolism of benzydamine. Arzneimittel-Forschung, 35(3), 634-635. [Link]

-

Chorna, O., Chornyi, V., Chubenko, A., Hrubnyk, I., Mishchenko, V., & Golik, M. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ScienceRise: Pharmaceutical Science, (6(34)), 42-49. [Link]

-

Chorna, O., et al. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. Zenodo. [Link]

-

Köppel, C., & Tenczer, J. (1985). Metabolism of benzydamine. Vivantes Scientific Database. [Link]

-

Chorna, O., et al. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

-

Chorna, O., et al. (2021). Identification of Benzydamine and Its Metabolit in the Presence of Certain Anti-inflammatory Non-steroidal Drugs. Neliti. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzydamine. PubChem. [Link]

-

Catanese, B., Laganà, A., Marino, A., Picollo, R., & Rotatori, M. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Pharmacological Research Communications, 18(8), 767-776. [Link]

-

Anfossi, P., Zava, S., Di Musciano, A., et al. (2003). Biotransformation of benzydamine by microsomes and precision-cut slices prepared from cattle liver. Xenobiotica, 33(4), 387-400. [Link]

-

Chorna, O., et al. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, (6(34)). [Link]

-

Lamey, C., et al. (2007). Benzydamine metabolism in vivo is impaired in patients with deficiency of flavin-containing monooxygenase 3. British Journal of Clinical Pharmacology, 64(2), 241-244. [Link]

-

Probes & Drugs. (n.d.). BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). Probes & Drugs. [Link]

-

Ito, K., Furukawa, H., & Tanaka, H. (1971). Metabolism of Benzydamine Hydrochloride. Chemical and Pharmaceutical Bulletin, 19(7), 1511-1513. [Link]

-

Dobrea, C., et al. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. Pharmaceuticals, 16(4), 576. [Link]

-

Sereda, G., & Sereda, A. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 13, 49. [Link]

Sources

- 1. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 9. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.uran.ua [journals.uran.ua]

- 12. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biotransformation of benzydamine by microsomes and precision-cut slices prepared from cattle liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. zenodo.org [zenodo.org]

- 15. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sci-Hub. Flavin-Containing Monooxygenase Activity in Hepatocytes and Microsomes: In Vitro Characterization and In Vivo Scaling of Benzydamine Clearance / Drug Metabolism and Disposition, 2002 [sci-hub.box]

- 18. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 21. Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Hepatic N-demethylation of Benzydamine: Enzymology and In Vitro Characterization

An In-Depth Technical Guide:

Introduction

Benzydamine is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties, commonly used for the treatment of inflammatory conditions of the mouth and throat.[1] While its topical application limits systemic exposure, understanding its hepatic metabolism is paramount for predicting potential drug-drug interactions (DDIs), assessing systemic clearance in cases of higher dosage or oral administration, and interpreting inter-individual variability in patient response.

Benzydamine undergoes extensive biotransformation in the liver, primarily through oxidative pathways.[2][3] This guide provides a detailed technical examination of a key, yet secondary, metabolic route: N-demethylation. As drug development professionals, a precise understanding of the enzymatic processes governing a compound's fate is not merely academic; it is a foundational requirement for building a comprehensive safety and efficacy profile. This document moves beyond simple procedural lists to explain the causal-driven strategies required to dissect complex metabolic pathways, focusing on the design of self-validating in vitro experiments to confidently phenotype the enzymes responsible for benzydamine N-demethylation.

Section 1: The Metabolic Landscape of Benzydamine

The hepatic metabolism of benzydamine is dominated by two primary oxidative reactions: N-oxidation and N-demethylation.[4]

-

N-oxidation : This is the principal metabolic pathway, leading to the formation of Benzydamine N-oxide (BZD-NO), the major metabolite found in human plasma and urine.[5][6] This reaction is almost exclusively catalyzed by the Flavin-containing Monooxygenase (FMO) system, with FMO3 being the primary isoform responsible in the human liver.[5][7][8]

-

N-demethylation : This pathway results in the formation of N-desmethylbenzydamine (norbenzydamine). It is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[9][10]

While N-oxidation is quantitatively more significant, the N-demethylation pathway is of critical interest because it is mediated by CYP enzymes, which are the primary drivers of pharmacokinetic DDIs.[11]

Section 2: The Enzymology of Benzydamine N-demethylation

The conversion of benzydamine to norbenzydamine is a classic Phase I metabolic reaction mediated by the Cytochrome P450 system. Through studies utilizing human liver microsomes (HLM) and recombinant human CYP enzymes, CYP2D6 has been identified as the principal enzyme responsible for benzydamine N-demethylation.[9][10]

The identification of CYP2D6 is significant for several reasons:

-

Genetic Polymorphism : CYP2D6 is highly polymorphic, with over 100 known variant alleles. This leads to distinct populations of "poor," "intermediate," "normal," and "ultrarapid" metabolizers.[12] For a CYP2D6 substrate, this can result in substantial inter-individual differences in drug exposure and response.

-

Drug-Drug Interactions : CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs.[12] Co-administration of benzydamine with other CYP2D6 substrates or inhibitors (e.g., certain antidepressants like fluoxetine or quinidine) could lead to competitive inhibition, potentially increasing plasma concentrations of either drug.[13]

Section 3: Experimental Design: Differentiating CYP- and FMO-Mediated Pathways

To confidently assign the N-demethylation pathway to a specific enzyme system, a multi-faceted approach is required. The primary experimental challenge is to reliably distinguish the CYP-mediated N-demethylation from the dominant FMO-mediated N-oxidation. This is achieved by exploiting the distinct biochemical and physical properties of these two enzyme families.

Pillar 1: Selective Chemical Inhibition

The most direct method for enzyme phenotyping in a complex matrix like HLM is the use of selective chemical inhibitors. The experimental logic is straightforward: if a selective inhibitor of a specific enzyme significantly reduces the formation of a metabolite, that enzyme is implicated in the pathway.

-

To Probe for CYP2D6 Involvement : Quinidine is a potent and selective inhibitor of CYP2D6.[9][10] Its inclusion in an HLM incubation should markedly decrease the formation of norbenzydamine.

-

To Probe for General CYP Involvement : 1-Aminobenzotriazole (ABT) is a broad, mechanism-based inhibitor of many CYP enzymes.[12] It should also strongly inhibit N-demethylation.

-

To Exclude FMO Involvement : Methimazole is a classic FMO substrate and competitive inhibitor.[5][8] It will inhibit the formation of benzydamine N-oxide but should have a negligible effect on norbenzydamine formation.

Pillar 2: Exploiting Differential Physicochemical Properties

FMOs and CYPs exhibit different sensitivities to heat and pH, which can be leveraged as a powerful, non-pharmacological tool for differentiation.

-

Thermal Inactivation : FMO enzymes are notably heat-sensitive (thermally labile).[7] Pre-incubating HLM at 45°C for 5-10 minutes in the absence of the protective cofactor NADPH will denature FMOs while largely preserving the activity of the more robust CYP enzymes.[9][10] In a thermally-treated system, N-oxidation will be nearly abolished, while N-demethylation should persist.

-

pH Optimum : The two enzyme families have different optimal pH ranges for activity. FMO-mediated N-oxidation of benzydamine is maximal at a more alkaline pH of 8.4, whereas the CYP2D6-mediated N-demethylation is more efficient at a physiological pH of 7.4.[9][10] Running parallel incubations at these two pH values can reveal a clear preference for each pathway.

Pillar 3: Definitive Identification with Recombinant Enzymes

While experiments in HLM provide strong evidence within a biologically relevant system, the definitive confirmation comes from using recombinant enzymes. These are purified, individual human enzymes (e.g., rCYP2D6, rFMO3) expressed in a cellular system (like baculovirus-infected insect cells). Incubating the substrate with a panel of individual recombinant CYPs allows for the unambiguous identification of which specific isoform(s) can catalyze the reaction.[14]

Section 4: A Self-Validating Protocol for Characterizing Benzydamine N-demethylation in HLM

This protocol describes a robust, self-validating experiment to measure benzydamine N-demethylation in pooled human liver microsomes and confirm the role of CYP2D6.

Materials & Reagents

-

Substrates: Benzydamine, Dextromethorphan (CYP2D6 positive control substrate)

-

Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C

-

Cofactors: NADPH-regenerating system (Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

-

Inhibitors: Quinidine (CYP2D6 inhibitor), Methimazole (FMO inhibitor)

-

Standards: Norbenzydamine, Dextrorphan (CYP2D6 metabolite), Benzydamine N-oxide analytical standards

-

Termination Solution: Acetonitrile, chilled, containing a suitable internal standard (e.g., a deuterated analog)

-

Hardware: 96-well plates, incubator shaker, centrifuge

Experimental Conditions & Controls

To ensure the integrity of the results, a specific set of incubations must be performed. Each condition should be run in triplicate.

| Incubation Condition | Benzydamine | NADPH System | Quinidine | Rationale |

| 1. Test Reaction | + | + | - | Measures total enzymatic N-demethylation. |

| 2. Negative Control | + | - | - | Confirms reaction is NADPH-dependent. |

| 3. CYP2D6 Inhibition | + | + | + | Quantifies the specific contribution of CYP2D6. |

| 4. Heat Inactivation | + | + | - | Confirms the reaction is enzymatic (microsomes pre-treated at 45°C). |

| 5. Positive Control | Dextromethorphan | + | - | Validates the catalytic activity of CYP2D6 in the HLM lot. |

Step-by-Step Incubation Procedure

This procedure is designed for a final incubation volume of 200 µL in a 96-well plate format.

-

Prepare Reagents: Thaw HLM on ice. Prepare stock solutions of benzydamine, inhibitors, and the NADPH-regenerating system in the phosphate buffer.

-

Aliquot Microsomes: Dilute the HLM stock in cold phosphate buffer to a final concentration of 0.5 mg/mL in the incubation. Add the diluted microsomes to the appropriate wells. For the heat inactivation condition (4), pre-incubate the diluted microsomes at 45°C for 10 minutes before adding to the plate.

-

Add Inhibitor: Add Quinidine solution or buffer to the appropriate wells and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

-

Initiate Reaction: Add the benzydamine solution to all wells to start the reaction. The final substrate concentration should be chosen based on preliminary range-finding experiments, ideally around the expected Km.

-

Add Cofactor: Immediately add the NADPH-regenerating system to all wells designated with a "+". For the "-" NADPH control, add an equal volume of buffer.

-

Incubate: Place the plate in an incubator shaker set to 37°C and agitate gently for the desired time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding 2 parts cold acetonitrile with internal standard (e.g., 400 µL).

-

Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge at >3,000g for 10 minutes to pellet the precipitated microsomal protein.

-

Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Section 5: Analytical Methodology: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its superior sensitivity and specificity.[15] It allows for the simultaneous quantification of the parent drug (benzydamine) and its metabolites (norbenzydamine, benzydamine N-oxide) even in a complex biological matrix.

Principle of Operation

An LC system separates the compounds based on their physicochemical properties (e.g., hydrophobicity) on a chromatography column. The separated compounds then enter the mass spectrometer, where they are ionized. A specific precursor ion (e.g., the molecular ion of norbenzydamine) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity.

Sample LC-MS/MS Parameters

The following table provides a representative set of parameters for the analysis. These must be optimized for the specific instrumentation used.

| Parameter | Value |

| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of standards |

| Benzydamine | e.g., m/z 310.2 -> 105.1 |

| Norbenzydamine | e.g., m/z 296.2 -> 105.1 |

| Benzydamine N-oxide | e.g., m/z 326.2 -> 105.1 |

Conclusion